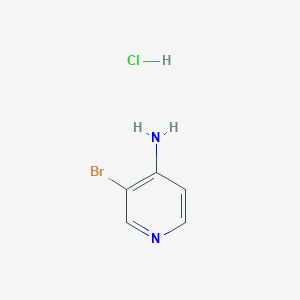![molecular formula C5H5N3O3 B14042395 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a pyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inducing conformational changes that affect their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
4-hydroxy-2-quinolones: These compounds share a similar hydroxy group and are known for their biological activities.
4-hydroxy-2,5-dimethylfuran-3(2H)-one: This compound has a similar hydroxy group and is studied for its role in flavor and fragrance chemistry.
Uniqueness: 4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one is unique due to its specific pyrimidine ring structure and the presence of both hydroxy and hydroxyiminomethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H5N3O3 |
|---|---|
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5N3O3/c9-4-3(1-8-11)5(10)7-2-6-4/h1-2,11H,(H2,6,7,9,10)/b8-1- |
Clave InChI |
FIABSTHYYTZLPA-QPIMQUGISA-N |
SMILES isomérico |
C1=NC(=C(C(=O)N1)/C=N\O)O |
SMILES canónico |
C1=NC(=C(C(=O)N1)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


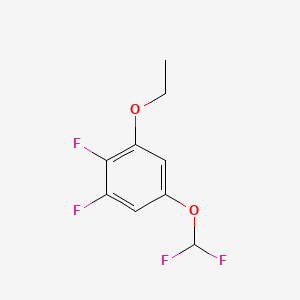
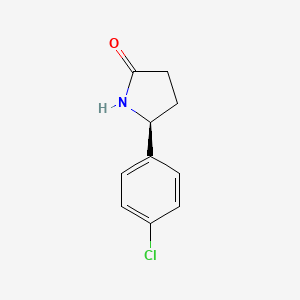
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)

![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
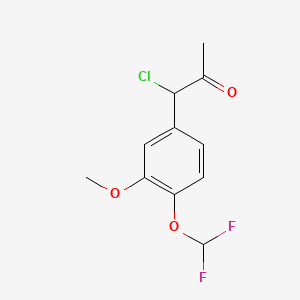
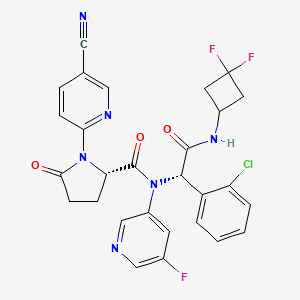
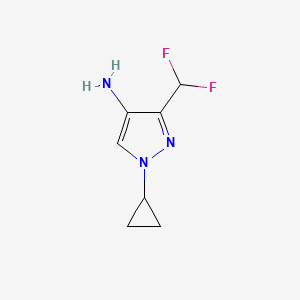
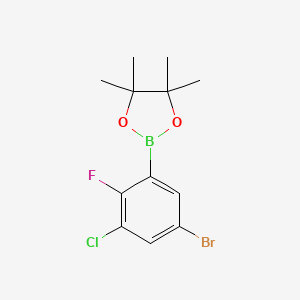
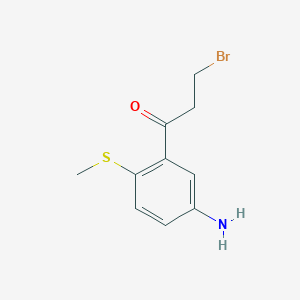
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

